

# A Comprehensive Analysis for Researchers and Drug Development Professionals

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## Compound of Interest

|                |                                                    |
|----------------|----------------------------------------------------|
| Compound Name: | 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine |
| CAS No.:       | 1326816-77-6                                       |
| Cat. No.:      | B2557973                                           |

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## Introduction: Unveiling a Phenyltriazine Derivative of Significant Therapeutic Value

Within the landscape of modern therapeutics, the phenyltriazine derivative, 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine, commonly known as Lamotrigine, stands as a cornerstone medication for the management of epilepsy and bipolar disorder.[1][2] First marketed in 1991, its unique chemical structure sets it apart from other anticonvulsant agents.[1] This distinction is not merely academic; it underpins a distinct mechanism of action that has been the subject of extensive research, revealing a complex interplay with neuronal excitability.[2] Approved by the U.S. Food and Drug Administration (FDA) in 1994, Lamotrigine's journey from a novel chemical entity to a widely prescribed therapeutic underscores its clinical importance and continues to fuel investigations into its full range of applications.[2][3] In 2023, it was the 59th most commonly prescribed medication in the United States, with over 10 million prescriptions, highlighting its significant role in patient care.[1]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It delves into the core physicochemical properties of Lamotrigine, elucidates its mechanism of action, provides a detailed protocol for its analytical quantification, and explores its broader implications in drug discovery and development.

## Physicochemical and Pharmacokinetic Profile: A Foundation for Formulation and Development

A thorough understanding of a compound's physicochemical properties is paramount in drug development, influencing everything from formulation strategies to bioavailability. Lamotrigine, a white to pale cream-colored powder, possesses characteristics that have enabled its successful formulation as an oral medication.<sup>[4]</sup>

| Property                       | Value                                                        | Source |
|--------------------------------|--------------------------------------------------------------|--------|
| Molecular Formula              | C <sub>9</sub> H <sub>7</sub> Cl <sub>2</sub> N <sub>5</sub> | [5]    |
| Molecular Weight               | 256.09 g/mol                                                 | [4][5] |
| IUPAC Name                     | 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine            | [6]    |
| CAS Number                     | 84057-84-1                                                   |        |
| pKa                            | 5.7                                                          | [4]    |
| Solubility in water (25°C)     | 0.17 mg/mL (very slightly soluble)                           | [4]    |
| Solubility in 0.1 M HCl (25°C) | 4.1 mg/mL (slightly soluble)                                 | [4]    |
| LogP                           | 1.4                                                          | [5]    |
| Bioavailability                | 98%                                                          | [1]    |
| Plasma Cmax                    | 1.4 to 4.8 hours                                             | [1]    |
| Metabolism                     | Primarily hepatic glucuronidation                            | [1][2] |

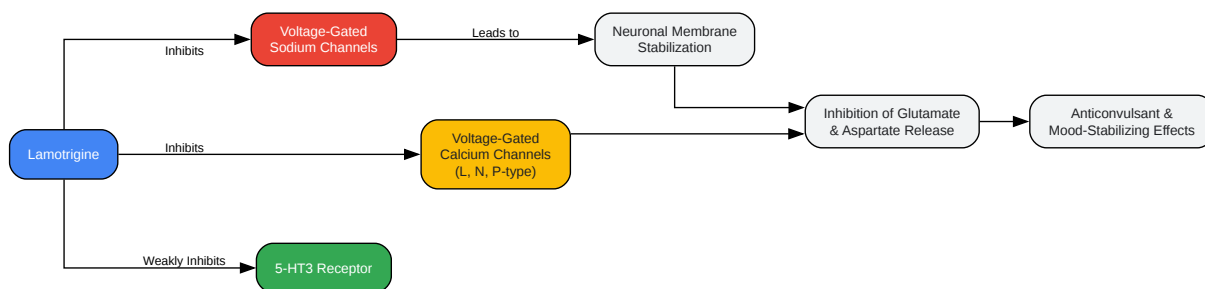
Table 1: Key Physicochemical and Pharmacokinetic Properties of Lamotrigine.

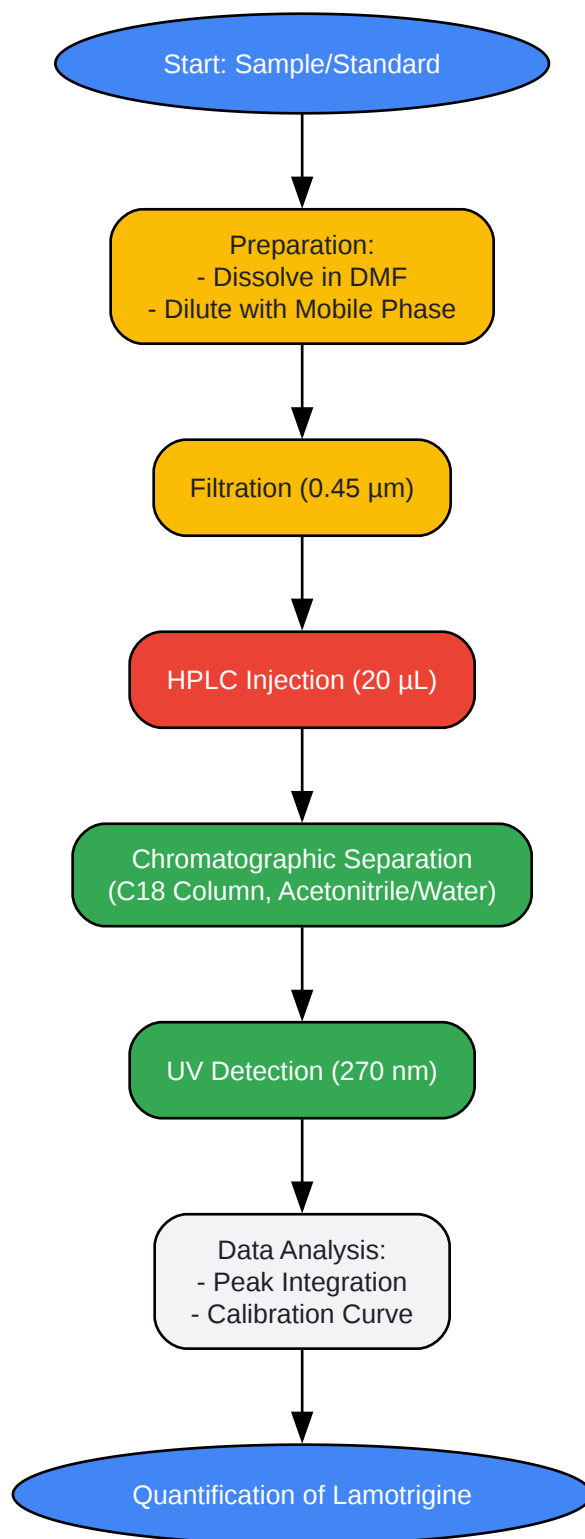
The Biopharmaceutics Classification System (BCS) classifies Lamotrigine as a Class II drug, characterized by low solubility and high permeability.[4] This classification underscores the importance of formulation strategies aimed at enhancing its dissolution rate to ensure optimal absorption. Following oral administration, Lamotrigine is rapidly and completely absorbed, with a high absolute bioavailability of 98%, which is not significantly affected by food.[1] The drug is predominantly metabolized in the liver via glucuronic acid conjugation.[1]

## Mechanism of Action: Modulating Neuronal Excitability

Lamotrigine's therapeutic efficacy stems from its ability to modulate neuronal excitability, primarily through the blockade of voltage-sensitive sodium channels (VGSCs).[2][7] This action stabilizes neuronal membranes and consequently inhibits the release of excitatory neurotransmitters, most notably glutamate and aspartate.[1][2] The inhibition of these neurotransmitters is a key factor in its anticonvulsant effects.[7]

Beyond its interaction with sodium channels, Lamotrigine has been shown to act on voltage-gated calcium channels (VGCCs), specifically L-, N-, and P-type channels.[1][3] It also exhibits weak inhibitory effects on the serotonin 5-HT<sub>3</sub> receptor.[1] The multifaceted mechanism of action, particularly its impact on glutamate release, is believed to contribute to its mood-stabilizing properties in the treatment of bipolar disorder.[2]





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